6-(4-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-(4-nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c21-15-8-7-14(12-3-5-13(6-4-12)20(23)24)17-19(15)11-16(22)18-9-1-2-10-18/h3-8H,1-2,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRMNFFUKGYHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a pyridazinone derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a pyridazinone core with a nitrophenyl substituent and a pyrrolidine moiety, which contribute to its biological activity.
1. Anticancer Activity
Recent studies have shown that derivatives of pyridazinones exhibit significant anticancer properties. For instance, a related compound demonstrated potent cytotoxic effects against various cancer cell lines, particularly in inhibiting proliferation and inducing apoptosis. The presence of the nitrophenyl group is believed to enhance these effects by increasing the compound's lipophilicity and facilitating cellular uptake .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro assays indicated that it inhibits the production of pro-inflammatory cytokines, which are pivotal in the pathogenesis of chronic inflammatory diseases. The mechanism involves the inhibition of phosphodiesterase (PDE) activity, leading to increased levels of cyclic AMP (cAMP), which subsequently downregulates inflammatory responses .
3. Neuroprotective Effects
Research also suggests neuroprotective potential. In models of neurodegeneration, compounds similar to this pyridazinone have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This activity is attributed to their ability to modulate signaling pathways involved in cell survival .
Case Study 1: Anticancer Efficacy
A study involving the administration of a related pyridazinone derivative in mice bearing tumor xenografts revealed significant tumor reduction compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Anti-inflammatory Model
In a model of induced inflammation (using lipopolysaccharide), administration of the compound resulted in reduced edema and lower levels of inflammatory markers such as TNF-alpha and IL-6. Histological analysis showed improved tissue integrity compared to untreated controls .
Research Findings Summary
Scientific Research Applications
Biological Activities
Research indicates that 6-(4-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one exhibits a range of biological activities, making it a valuable candidate for medicinal chemistry. The following sections outline its potential applications:
Anticancer Properties
Several studies have demonstrated that compounds similar to this pyridazinone derivative exhibit significant anticancer properties:
- Cytotoxicity : In vitro studies indicate that derivatives can inhibit the growth of various cancer cell lines, with IC50 values often in the micromolar range against cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer) .
- Mechanism of Action : The anticancer activity is often linked to the inhibition of key signaling pathways involved in tumor growth, such as Aurora-A kinase activity, which is vital for mitotic progression in cancer cells .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound:
- Certain derivatives have shown promise in reducing inflammatory markers in various models, suggesting their utility in treating inflammatory diseases .
Neuroprotective Effects
Emerging studies suggest that this compound may exhibit neuroprotective properties:
- These effects are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells .
Study 1: Anticancer Efficacy
A study conducted by Wei et al. evaluated the cytotoxic effects of several pyridazinone derivatives on A549 lung cancer cells. Among these compounds, one derivative exhibited an IC50 value of 26 µM, indicating substantial anticancer activity .
Study 2: Inflammatory Response Modulation
Research by Xia et al. demonstrated that certain pyridazinone derivatives could significantly reduce levels of pro-inflammatory cytokines in LPS-induced macrophages. This suggests a potential role for these compounds in treating inflammatory diseases .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares the target compound with structurally related dihydropyridazinone derivatives, emphasizing substituent effects and molecular properties:
Functional Group Analysis
- Electron-Withdrawing vs. The 4-methoxyphenyl group (Y041-0090) offers electron-donating effects, increasing lipophilicity and membrane permeability .
- Amine Substituents: Pyrrolidine (target compound) provides a compact, polar moiety for hydrogen bonding.
- Heterocyclic Variations :
Pharmacological Relevance
- 4-(Cyclohexylmethyl)-6-(2-thienyl)-2,3-dihydropyridazin-3-one hydrate () is linked to downregulated cationic metabolites in serum proteomic studies, suggesting a role in metabolic regulation .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of 6-(4-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one?
Answer:
Synthetic optimization hinges on reaction time, temperature, and solvent selection. For example:
- Solvent polarity (e.g., DMF vs. THF) affects reaction rates and byproduct formation. Polar aprotic solvents may enhance nucleophilic substitution at the pyrrolidine moiety .
- Temperature control (e.g., 60–80°C) is critical for cyclization steps to prevent decomposition of the dihydropyridazinone core .
- Catalyst use (e.g., Pd/C for nitro-group reductions) can improve yield in multi-step pathways .
Basic: How can spectroscopic techniques (NMR, IR, MS) characterize this compound’s structure?
Answer:
- 1H/13C NMR : The dihydropyridazinone ring protons appear as doublets (δ 6.5–7.5 ppm for aromatic H) and singlets (δ 4.0–5.0 ppm for CH2 groups). The pyrrolidin-1-yl moiety shows characteristic multiplet splitting at δ 2.5–3.5 ppm .
- IR : Stretching bands at ~1700 cm⁻¹ confirm the carbonyl group (C=O) in the dihydropyridazinone ring and the 2-oxoethyl substituent .
- HRMS : Exact mass analysis (e.g., m/z 356.1278 for C16H15N3O4) validates molecular formula integrity .
Advanced: What crystallographic strategies resolve ambiguities in the compound’s tautomeric forms?
Answer:
- Single-crystal X-ray diffraction with SHELXL refinement identifies tautomeric preferences (e.g., keto-enol equilibrium in the dihydropyridazinone ring) .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonding between the nitro group and pyrrolidine N-H) to confirm dominant tautomers .
Advanced: How can computational modeling predict reactivity at the 4-nitrophenyl substituent?
Answer:
- DFT calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to identify electron-deficient regions, predicting sites for nucleophilic aromatic substitution .
- Molecular docking assesses steric hindrance from the pyrrolidin-1-yl group, influencing regioselectivity in cross-coupling reactions .
Advanced: How should researchers resolve contradictions in spectroscopic vs. crystallographic data?
Answer:
- Dynamic NMR at variable temperatures detects tautomerization or rotameric equilibria that static crystallography might miss .
- Synchrotron XRD at high resolution (<1 Å) resolves bond-length discrepancies (e.g., C=O vs. C–O− in the dihydropyridazinone ring) .
Basic: What functional groups dominate the compound’s reactivity?
Answer:
- Electrophilic sites : The nitro group (meta-directing) and carbonyl groups (prone to nucleophilic attack).
- Nucleophilic sites : Pyrrolidine nitrogen and the dihydropyridazinone ring’s α-hydrogens .
Advanced: What strategies enhance regioselectivity in derivatizing the dihydropyridazinone core?
Answer:
- Protecting group strategies : Temporary protection of the pyrrolidine N with Boc groups directs functionalization to the nitro-phenyl ring .
- Microwave-assisted synthesis reduces side reactions by accelerating desired pathways (e.g., Suzuki-Miyaura coupling at the 4-nitrophenyl position) .
Basic: How to assess purity and stability under storage conditions?
Answer:
- HPLC-DAD/MS : Monitor degradation products (e.g., nitro-reduction byproducts) using a C18 column and acetonitrile/water gradient .
- Accelerated stability studies (40°C/75% RH for 4 weeks) quantify hydrolysis of the dihydropyridazinone ring .
Advanced: What in vitro assays evaluate biological activity related to its structural motifs?
Answer:
- Kinase inhibition assays : The dihydropyridazinone core mimics ATP-binding motifs in kinases. Use fluorescence polarization assays to quantify IC50 values .
- CYP450 inhibition screening : The pyrrolidine moiety may interact with cytochrome P450 isoforms (e.g., CYP3A4) .
Advanced: How to design SAR studies for analogs with improved pharmacokinetics?
Answer:
- LogP optimization : Replace the 4-nitrophenyl group with fluorinated aryl rings to enhance blood-brain barrier penetration .
- Metabolic stability : Introduce methyl groups at the pyrrolidine β-position to reduce CYP-mediated oxidation .
Basic: What safety precautions are essential during handling?
Answer:
- Nitro group hazards : Use explosion-proof equipment during high-temperature reactions.
- Pyrrolidine toxicity : Conduct reactions under inert atmosphere (N2/Ar) to prevent amine oxidation to carcinogenic nitrosamines .
Advanced: How does the compound’s tautomerism affect its UV-Vis spectral properties?
Answer:
- Keto-enol equilibrium : UV-Vis spectra (λmax ~320 nm for enol form vs. ~280 nm for keto form) are pH-dependent. Use buffer systems (pH 4–10) to study tautomeric shifts .
Advanced: What mechanistic insights explain unexpected byproducts in its synthesis?
Answer:
- Nitro-group reduction : Trace Pd leaching from catalysts can reduce nitro to amine, forming 6-(4-aminophenyl) analogs. Use scavengers (e.g., thiourea) to suppress .
- Ring-opening reactions : Acidic conditions hydrolyze the dihydropyridazinone ring to pyridazine derivatives; monitor pH rigorously .
Basic: How to validate synthetic intermediates via chromatographic methods?
Answer:
- TLC (silica gel, ethyl acetate/hexane) : Rf values differentiate intermediates (e.g., nitro precursor: Rf 0.3 vs. final product: Rf 0.6) .
- Prep-HPLC : Isolate diastereomers arising from chiral centers in the pyrrolidine group using a Chiralpak AD-H column .
Advanced: What role does the 2-oxoethyl-pyrrolidine group play in solid-state packing?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
